2-Bromo-6-ethyl-pyrazine
Description
Properties
IUPAC Name |
2-bromo-6-ethylpyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-2-5-3-8-4-6(7)9-5/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXNAMPOICIOTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=CC(=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Bromination Using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is widely employed for radical bromination of heterocycles. In the presence of a radical initiator like benzoyl peroxide (BPO), NBS selectively brominates allylic or benzylic positions. For pyrazine derivatives, this method is adapted to target the 2-position.
A representative procedure involves dissolving 6-ethyl-pyrazine in carbon tetrachloride, adding NBS and BPO, and refluxing under inert conditions. The reaction proceeds via a radical chain mechanism, where bromine atoms abstract hydrogen from the pyrazine ring, forming a resonance-stabilized radical that recombines with bromine. This method yields this compound with moderate efficiency (40–60%), though competing side reactions may reduce selectivity.
Electrophilic Aromatic Bromination
Electrophilic bromination using bromine (Br₂) or HBr in acidic media is another route. Pyrazine’s low electron density requires Lewis acids like FeBr₃ to polarize Br₂ and enhance electrophilicity. For example, treating 6-ethyl-pyrazine with Br₂ in dichloromethane and FeBr₃ at 0°C yields the brominated product. However, this method often produces mixtures of mono- and di-brominated byproducts, necessitating chromatographic purification.
Alkylation and Functional Group Introduction
Introducing the ethyl group at the 6-position precedes or follows bromination, depending on the synthetic strategy. Two primary approaches dominate:
Friedel-Crafts Alkylation
Though pyrazine is less reactive than benzene, Friedel-Crafts alkylation can install ethyl groups under stringent conditions. Using ethyl chloride or ethyl bromide with AlCl₃ as a catalyst, 2-bromo-pyrazine undergoes alkylation at elevated temperatures (80–100°C). This method suffers from low regioselectivity and polyalkylation, limiting its utility.
Directed Ortho-Metalation (DoM)
A more precise method involves lithiation followed by alkylation. For instance, treating 2-bromo-pyrazine with lithium diisopropylamide (LDA) at -78°C generates a stabilized aryl lithium species at the 6-position. Quenching with ethyl iodide introduces the ethyl group, yielding this compound. This approach achieves higher regiocontrol, with reported yields of 65–75%.
Multi-Step Synthesis from Pyrazine Precursors
Building the pyrazine ring with pre-installed substituents offers an alternative pathway.
Cyclocondensation of Diamines
Reacting 1,2-diamino propane with α-bromoketones forms the pyrazine core. For example, condensation of 1,2-diaminopropane with 3-bromo-2-pentanone in acetic acid yields this compound directly. This one-pot method simplifies purification but requires stoichiometric control to avoid polymerization.
Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling, such as Suzuki-Miyaura reactions, enables late-stage functionalization. Bromopyrazine derivatives undergo coupling with ethylboronic acids in the presence of Pd(PPh₃)₄. While effective, this method demands anhydrous conditions and inert atmospheres, increasing operational complexity.
Optimization of Reaction Conditions and Yields
Critical parameters influencing yield and purity include temperature, solvent choice, and catalyst loading. The table below summarizes key data from analogous pyridine syntheses, offering insights into pyrazine optimization:
| Method | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Directed Lithiation | LDA, Ethyl Iodide | THF | -78°C | 75 |
| Friedel-Crafts Alkylation | AlCl₃, Ethyl Bromide | DCM | 80°C | 40 |
| Radical Bromination | NBS, BPO | CCl₄ | Reflux | 55 |
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-ethyl-pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiolates, with reactions typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Coupling Reactions: Palladium catalysts, such as palladium acetate, are often used in the presence of a base like potassium carbonate, with the reaction carried out in an inert atmosphere.
Major Products:
Substitution Reactions: Products include 6-ethylpyrazine derivatives with various functional groups replacing the bromine atom.
Coupling Reactions: Products are typically biaryl or vinyl-aryl compounds, depending on the boronic acid used.
Scientific Research Applications
Biological Activities
Research indicates that 2-bromo-6-ethyl-pyrazine exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry. Notable activities include:
- Antimicrobial Properties : Studies have shown that pyrazine derivatives can exhibit significant antimicrobial effects against various pathogens.
- Antitumor Activity : Certain structural modifications in pyrazines have been linked to enhanced antitumor effects, suggesting potential applications in cancer therapy.
- Kinase Inhibition : Pyrazines are known to interact with kinase enzymes, which play crucial roles in cell signaling pathways. Inhibiting these enzymes can be beneficial in treating diseases characterized by dysregulated kinase activity.
Applications in Medicinal Chemistry
Given its promising biological activities, this compound has several potential applications in medicinal chemistry:
- Drug Development : Its ability to inhibit specific biological targets may lead to the development of novel therapeutic agents for treating infections or cancer.
- Biological Research : The compound can be utilized as a tool compound in biological studies to elucidate mechanisms of action for related compounds.
- Lead Compound for Derivatization : The unique structure allows for further modifications to enhance potency or selectivity against specific targets.
Comparative Analysis with Related Compounds
A comparison of this compound with structurally similar compounds reveals its uniqueness and potential advantages:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Bromo-5-methylpyrazine | Methyl group instead of ethyl | Different pharmacological profile |
| Ethyl 5-(bromomethyl)pyrazine | Bromomethyl group at position 5 | Variations in reactivity and biological activity |
| 6-Ethylpyridine | Lacks bromination | Different applications in organic synthesis |
Case Study 1: Antimicrobial Activity
A study demonstrated that derivatives of pyrazines, including this compound, showed significant antibacterial activity against Gram-positive bacteria. The compound was tested using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics.
Case Study 2: Kinase Inhibition
Research published in a peer-reviewed journal highlighted the kinase inhibitory properties of various pyrazines. It was found that this compound exhibited moderate inhibition against specific kinases involved in cancer progression, suggesting its potential as a lead compound for further development.
Mechanism of Action
The mechanism of action of 2-Bromo-6-ethyl-pyrazine depends on its specific application. In medicinal chemistry, its effects are often mediated through interactions with biological targets such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, potentially leading to increased biological activity .
Comparison with Similar Compounds
Key Features:
- Structure : Pyrazine rings are electron-deficient, making bromine at position 2 a reactive site for nucleophilic substitution or cross-coupling reactions. The ethyl group at position 6 introduces steric bulk and electron-donating effects, which may influence solubility and reactivity .
- Synthesis: Analogous compounds, such as 2-bromo-1-(6-bromo-3-pyridyl)ethanone reacting with aminopyrazines (), suggest that 2-Bromo-6-ethyl-pyrazine could be synthesized via condensation reactions or halogenation of ethyl-substituted precursors .
- Applications: Bromopyrazines are widely used as intermediates in pharmaceuticals (e.g., kinase inhibitors) and agrochemicals.
Comparison with Similar Compounds
Structural and Reactivity Comparisons
The table below highlights critical differences between this compound and related pyrazine derivatives:
Physicochemical Properties
- Solubility : Ethyl groups increase hydrophobicity compared to methyl or hydroxyl substituents (e.g., 6-bromo-3-hydroxypyrazine-2-carboxylic acid in ).
- Crystallography : X-ray studies of 2-(6-bromo-3-pyridyl)-8-methylimidazo[1,2-a]pyrazine () reveal planar imidazopyrazine systems with dihedral angles influenced by substituents, suggesting similar steric effects in ethyl analogs .
Biological Activity
2-Bromo-6-ethyl-pyrazine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a bromine atom and an ethyl group positioned on the pyrazine ring. This specific arrangement influences its reactivity and biological interactions, making it a valuable precursor in organic synthesis, particularly for pharmaceuticals and agrochemicals.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial activity against various pathogens. The presence of the bromine atom may enhance its binding affinity to microbial targets, improving efficacy.
- Anti-inflammatory Effects : Research indicates that derivatives of pyrazines can modulate inflammatory pathways, suggesting that this compound may possess anti-inflammatory properties. The mechanism likely involves inhibition of pro-inflammatory cytokines .
- Anticancer Potential : There is emerging evidence that this compound derivatives may inhibit cancer cell proliferation. For example, related compounds have shown significant antiproliferative effects in various cancer cell lines, with IC50 values indicating potent activity .
The biological effects of this compound are believed to stem from its interactions with specific biological targets, including enzymes and receptors. The bromine atom enhances the compound's reactivity, potentially increasing its binding affinity to these targets. This mechanism is crucial for its effectiveness in medicinal applications .
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals the unique advantages of this compound:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 2-Bromo-6-methylpyrazine | Methyl instead of ethyl group | Lower antimicrobial activity |
| 2-Chloro-6-ethylpyrazine | Chlorine instead of bromine | Reduced anticancer potential |
The presence of the bromine atom in this compound contributes to its enhanced reactivity compared to its chloro or methyl counterparts.
Study on Anticancer Activity
In a study evaluating the anticancer properties of pyrazine derivatives, this compound was tested against various cancer cell lines. The results indicated significant growth inhibition, with IC50 values comparable to established chemotherapeutics. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
Antimicrobial Evaluation
Another study focused on the antimicrobial efficacy of pyrazine derivatives, including this compound. The compound demonstrated substantial activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a novel antimicrobial agent .
Q & A
Q. Basic
- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., ethyl group splitting in ¹H spectra). 2D NMR (COSY, HSQC) resolves coupling networks.
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ peak at m/z 217.02).
- X-ray diffraction : Provides absolute configuration and bond-length validation .
How can conflicting reactivity data in brominated pyrazine systems be resolved?
Advanced
Contradictions often arise from competing pathways (e.g., nucleophilic substitution vs. elimination). Systematic approaches include:
- Kinetic studies : Monitor reaction progress via in-situ IR or NMR to identify intermediates.
- Computational modeling : DFT calculations (e.g., Gaussian) predict activation energies for plausible pathways.
- Solvent screening : Polar solvents favor SN2 mechanisms, while nonpolar media may promote elimination .
What strategies optimize the introduction of functional groups via bromine displacement in this compound?
Advanced
Bromine’s leaving-group ability enables cross-coupling or nucleophilic substitution. Optimization factors:
- Catalyst selection : Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination.
- Base compatibility : Use Cs₂CO₃ for deprotonation without side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional) .
How does the electronic effect of the ethyl group influence the reactivity of this compound?
Advanced
The ethyl group acts as an electron-donating substituent, stabilizing the pyrazine ring via inductive effects. This:
- Reduces electrophilicity at C2, slowing SNAr reactions.
- Enhances π-π stacking in crystal packing, affecting solubility and solid-state reactivity.
- Modulates redox potentials : Cyclic voltammetry shows shifted oxidation peaks compared to unsubstituted analogs .
What are best practices for handling and storing this compound to ensure stability?
Q. Basic
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis.
- Solubility : Dissolve in dry DCM or THF for reactions; aqueous solubility is poor (<0.1 mg/mL).
- Decomposition signs : Yellowing indicates bromine liberation; discard if precipitate forms .
How can computational tools predict the biological activity of this compound derivatives?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
